2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBNDUICPDFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with the pyrimidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Ketone: The methyl group on the p-tolyl substituent can be oxidized to a ketone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting the methyl group to a carboxylic acid.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Conversion to 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)propanoic acid.
Reduction: Formation of 2-(6-Hydroxy-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid typically involves several steps, including the formation of the pyrimidine ring, introduction of the p-tolyl group, oxidation to form the ketone, and acetic acid substitution. The compound's mechanism of action involves its interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation, which may lead to anticancer effects.
Chemistry
- Building Block : This compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. It has been tested for efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Medicine
- Anticancer Potential : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Studies indicate that it may interact with signaling pathways relevant to cancer progression .
Industry
- Specialty Chemicals : Utilized in synthesizing specialty chemicals and materials due to its unique structural features.
Research highlights the following biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacterial and fungal strains. |
| Anticancer | Inhibits cell proliferation in various cancer cell lines. |
| Enzyme Inhibition | Interacts with enzymes involved in critical biological pathways. |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, it was administered to cancer cell lines, resulting in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated strong activity relative to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
The compound was tested against multiple microbial strains using the disc diffusion method. Results showed significant zones of inhibition, indicating its potential as an antimicrobial agent. The efficacy was compared with standard antibiotics, demonstrating comparable or superior activity against certain strains .
Mechanism of Action
The mechanism of action of 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid with its close analogs:
Key Observations:
- Substituent Effects on Lipophilicity: The p-tolyl group enhances lipophilicity compared to pyridin-4-yl (logP ~1.8 vs.
- Electron-Withdrawing Groups: The trifluoromethyl and nitro groups in the phenoxyacetic acid derivative () increase electrophilicity, which may enhance binding to target proteins .
Anticancer Activity
- Compound 79 (p-tolyl derivative): Exhibited IC₅₀ values of 5.00 μg/mL (MCF-7) and 6.20 μg/mL (Hep-G2) , outperforming doxorubicin in some assays .
- Trifluoromethyl analog (): While explicit IC₅₀ data are unavailable, trifluoromethyl groups are known to enhance metabolic stability and target affinity in kinase inhibitors .
Biological Activity
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid (CAS No. 1713590-52-3) is a pyrimidinone derivative characterized by a pyrimidine ring with a p-tolyl substituent and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₃H₁₂N₂O₃
- Molecular Weight : 244.25 g/mol
- Structure : The compound features a pyrimidine core, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrimidinone class, including this compound, exhibit various biological activities such as:
- Antimicrobial : Potential efficacy against bacterial and fungal strains.
- Anticancer : Inhibition of cell proliferation in cancer cell lines.
- Enzyme Inhibition : Interaction with specific enzymes, particularly those involved in signaling pathways.
The biological activity of this compound is primarily mediated through its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways can vary but often involve modulation of signal transduction pathways relevant to cancer and pain management .
Anticancer Activity
A study exploring the structure-activity relationship (SAR) of pyrimidinone analogs demonstrated that modifications to the p-tolyl group significantly affected the anticancer potency. In particular, derivatives of this compound showed promising results in inhibiting the growth of various cancer cell lines with IC₅₀ values ranging from low micromolar to submicromolar concentrations .
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, although further studies are required to elucidate the precise mechanisms involved .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC₅₀ (μM) Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Pyrimidinone derivative | 1.4 - 2.5 | Moderate |
| 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetic acid | Pyrimidinone derivative | 3.0 - 5.0 | Low |
| 2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid | Pyrimidinone derivative | 2.0 - 4.0 | Moderate |
Q & A
Basic: What are the key considerations for synthesizing 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid?
Methodological Answer:
The synthesis of this compound involves coupling pyrimidinone derivatives with acetic acid moieties. A validated approach includes:
- Reagents : Use HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) for carboxyl activation in DMF solvent .
- Conditions : Stirring at 40°C overnight, followed by extraction with ethyl acetate and purification via sequential washing (1M HCl, saturated NaHCO₃, brine) and drying (Na₂SO₄) .
- Critical Parameters : Maintain anhydrous conditions to prevent side reactions, and optimize molar ratios to avoid excess reagents that complicate purification.
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : Use deuterated DMSO (DMSO-d₆) to resolve proton environments, focusing on pyrimidinone ring protons (δ 6.5–8.5 ppm) and acetic acid methylene (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., calculated for C₁₃H₁₂N₂O₃: 244.09 g/mol) via ESI-MS or MALDI-TOF.
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s workflow uses reaction path searches to predict feasible pathways and identify energy barriers .
- Data-Driven Optimization : Use machine learning to correlate experimental parameters (e.g., solvent polarity, temperature) with yields. For instance, a feedback loop integrating computational predictions with HPLC yield data can narrow optimal conditions .
Advanced: How to resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) using molecular docking (e.g., AutoDock Vina) to assess binding affinity variations .
- Experimental Controls : Replicate assays under standardized conditions (pH, temperature) to isolate structural contributions. For example, pyrazolo-pyrimidine derivatives show divergent bioactivity due to thioamide vs. amide substitutions .
Advanced: What statistical methods are suitable for optimizing reaction scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate factors like catalyst loading, solvent volume, and agitation speed. For example, a central composite design reduced synthesis steps for pyridazinone analogs by 30% .
- Process Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progression and adjust parameters dynamically .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (ethyl acetate/hexane).
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .
- Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How to analyze intermolecular interactions in crystallographic studies?
Methodological Answer:
- X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., pyrimidinone N-H···O=C interactions) and π-stacking of aromatic rings. For example, thieno-pyrimidine derivatives exhibit planar stacking at 3.5 Å spacing .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to guide storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
